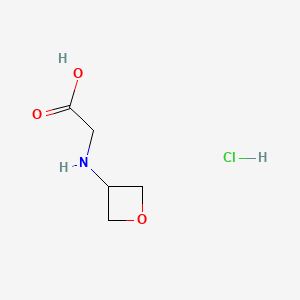![molecular formula C10H20Cl2N2 B8215259 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8215259.png)
3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C₁₀H₂₀Cl₂N₂ and a molecular weight of 238.1 g/mol . This compound is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through various methods, including the Barton-Kellogg reaction or photochemical cycloaddition.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the bicyclo[1.1.1]pentane core with piperidine.
Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel molecules and materials.
Biology: It can be used as a molecular probe to study biological processes and interactions.
Industry: It can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid and strained structure allows it to fit into unique binding sites on proteins and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride can be compared with other similar compounds, such as:
3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride: This compound is similar in structure but differs in the number of hydrochloride groups.
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core and the piperidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-1-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-6-10(7-9,8-9)12-4-2-1-3-5-12;;/h1-8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRACOIKLSCDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C23CC(C2)(C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740754-93-0 |
Source


|
| Record name | 3-(piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B8215223.png)

![Bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride](/img/structure/B8215234.png)

![[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;dihydrochloride](/img/structure/B8215265.png)
![[4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride](/img/structure/B8215267.png)
![1-(1-Bicyclo[1.1.1]pentanyl)phthalazine](/img/structure/B8215272.png)
![Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8215282.png)
![1-Iodo-4-methylbicyclo[2.2.2]octane](/img/structure/B8215289.png)
